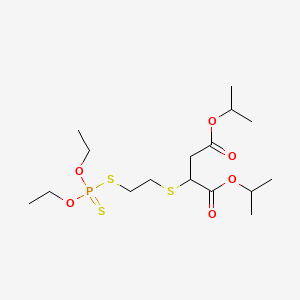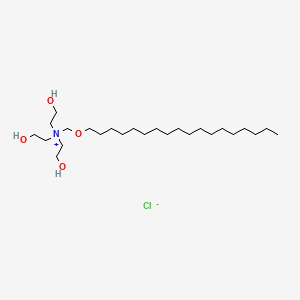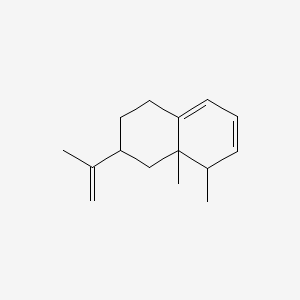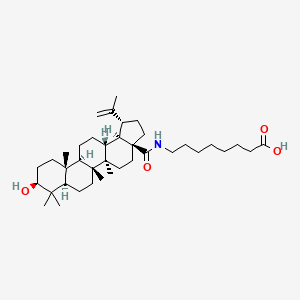
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of a hydroxy group, an oxo group, and an amino group attached to the lupane skeleton, making it a unique and multifunctional molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, starting from readily available precursors. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-position of the lupane skeleton.
Oxidation: Conversion of the hydroxy group to an oxo group at the 28-position.
Amination: Introduction of the amino group at the 8-position of octanoic acid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms can be engineered to produce high yields of octanoic acid derivatives through metabolic pathway optimization and fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly used.
Major Products
The major products formed from these reactions include various derivatives of octanoic acid with modified functional groups, such as hydroxy, oxo, and amino derivatives .
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of biofuels, bioplastics, and other industrial chemicals
Wirkmechanismus
The mechanism of action of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It is known to:
Modulate Enzyme Activity: Inhibit or activate specific enzymes involved in metabolic pathways.
Alter Membrane Properties: Affect the fluidity and permeability of cellular membranes.
Influence Gene Expression: Regulate the expression of genes involved in metabolic and signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprylic Acid (Octanoic Acid): A medium-chain fatty acid with similar structural features but lacking the hydroxy, oxo, and amino groups.
Decanoic Acid: Another medium-chain fatty acid with a longer carbon chain.
Lauric Acid: A saturated fatty acid with a 12-carbon chain.
Uniqueness
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its multifunctional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
150840-29-2 |
|---|---|
Molekularformel |
C38H63NO4 |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoic acid |
InChI |
InChI=1S/C38H63NO4/c1-25(2)26-16-21-38(33(43)39-24-12-10-8-9-11-13-31(41)42)23-22-36(6)27(32(26)38)14-15-29-35(5)19-18-30(40)34(3,4)28(35)17-20-37(29,36)7/h26-30,32,40H,1,8-24H2,2-7H3,(H,39,43)(H,41,42)/t26-,27+,28-,29+,30-,32+,35-,36+,37+,38-/m0/s1 |
InChI-Schlüssel |
BBBZHWUAVJQHOG-HFQKFOCCSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


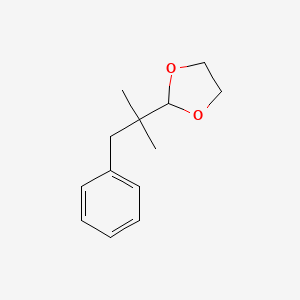
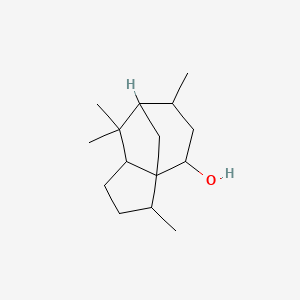
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
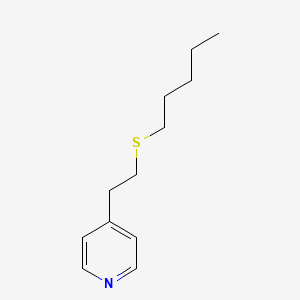
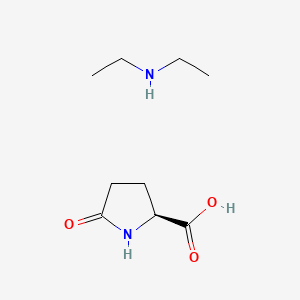
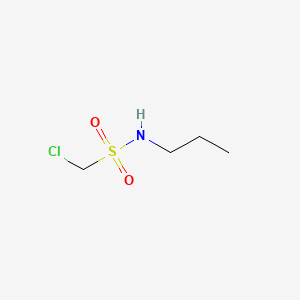

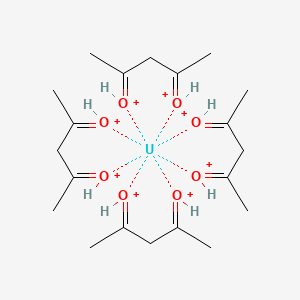
![Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12686628.png)
